N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyridinylmethyl group, and an imidazolidinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and pyridinylmethyl groups through various coupling reactions. Key steps may include:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Pyridinylmethyl Group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in various assays to study its effects on cellular processes and molecular pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine-2-carboxamide, share structural similarities and may exhibit comparable biological activities.
Imidazolidinone Derivatives:
Uniqueness
N-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19FN4O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H19FN4O2S/c24-16-9-11-17(12-10-16)26-21(29)14-20-22(30)28(19-7-2-1-3-8-19)23(31)27(20)15-18-6-4-5-13-25-18/h1-13,20H,14-15H2,(H,26,29) |
InChI Key |
XRWDFUVZLQVTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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